REACTION_CXSMILES
|
C[O-].[Na+].[NH2:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[C:8]#[N:9].[CH:13](=O)[CH3:14].[BH4-].[Na+].[OH-].[Na+]>CO>[CH2:13]([NH:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[C:8]#[N:9])[CH3:14] |f:0.1,4.5,6.7|
|
Name
|
Sodium methoxide
|
Quantity
|
4.05 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C#N)C=CC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
is dissolved
|
Type
|
STIRRING
|
Details
|
the resulting mixture is stirred at room temperature for 0.5 h
|
Duration
|
0.5 h
|
Type
|
STIRRING
|
Details
|
is stirred at room temperature for 5.0 h
|
Duration
|
5 h
|
Type
|
STIRRING
|
Details
|
is stirred at room temperature for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
is refluxed at elevated temperature for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled under ice-water bath
|
Type
|
STIRRING
|
Details
|
is stirred for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
Methanol is removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the left aqueous solution is extracted with ethyl acetate (150 ml*2)
|
Type
|
WASH
|
Details
|
washed with saturated brine (100 ml)
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a oily crude product (22.1 g)
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by neutral alumina column chromatography (eluent: petroleum ether/CH2Cl2=2/1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC=1C=C(C#N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.4 g | |
YIELD: PERCENTYIELD | 70.2% | |
YIELD: CALCULATEDPERCENTYIELD | 70.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |